VU6007678
Description
VU6007678 is a pan-Gαq/11-coupled muscarinic acetylcholine receptor (mAChR) positive allosteric modulator (PAM) that enhances acetylcholine (ACh)-mediated signaling at M1, M3, and M5 mAChR subtypes. Unlike orthosteric agonists, PAMs like this compound bind to allosteric sites on receptors, modulating ACh activity without directly activating the receptor. This compound is notable for its dual mechanism: it potentiates both ACh binding affinity and signaling efficacy while exhibiting robust allosteric agonist activity, particularly at the M5 mAChR subtype . Structural modifications, including fluorination of the indanyl core and extension of the N-alkyl chain, contribute to its unique pharmacological profile .
Properties
CAS No. |
2222737-15-5 |
|---|---|
Molecular Formula |
C25H29FN4O3S |
Molecular Weight |
484.59 |
IUPAC Name |
(R)-1-((1H-Indazol-5-yl)sulfonyl)-N-(4-fluoro-2,3-dihydro-1H-inden-1-yl)-N-propylpiperidine-4-carboxamide |
InChI |
InChI=1S/C25H29FN4O3S/c1-2-12-30(24-9-7-20-21(24)4-3-5-22(20)26)25(31)17-10-13-29(14-11-17)34(32,33)19-6-8-23-18(15-19)16-27-28-23/h3-6,8,15-17,24H,2,7,9-14H2,1H3,(H,27,28)/t24-/m1/s1 |
InChI Key |
ZAMIBFZZLIZYNL-XMMPIXPASA-N |
SMILES |
O=C(C1CCN(S(=O)(C2=CC3=C(NN=C3)C=C2)=O)CC1)N([C@@H]4CCC5=C4C=CC=C5F)CCC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VU-6007678; VU 6007678; VU6007678 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
This compound vs. VU0488129 : Despite reduced M5 affinity, this compound compensates via 100-fold higher cooperativity and intrinsic agonism, making it functionally superior .
This compound vs. VU6007705 : Both show high cooperativity, but this compound’s fluorination enhances signaling efficacy, whereas VU6007705’s rigid structure improves cooperativity transmission .
This compound vs. ML380 : ML380 is M5-preferring but lacks robust cooperativity (αβ < 10), highlighting this compound’s pan-Gq-coupled advantages .
Functional Data and Research Insights
IP1 Accumulation Assays
- M5 mAChR : this compound (300 nM) increases maximal ACh response by >100% (P < 0.0001) .
- M1/M3 mAChRs : At 10 μM, this compound enhances ACh responses by 50–70% (P = 0.024–0.0001) .
Receptor Alkylation Studies
- PBZ treatment reduces receptor reserves but preserves this compound’s allosteric agonism, confirming its efficacy-driven mechanism .
Implications for mAChR PAM Design
Cooperativity Over Affinity : High αβ values (e.g., >100 in this compound) compensate for low subtype selectivity, enabling functional potency .
Structural Flexibility : Fluorination and N-alkyl chain length critically influence cooperativity and agonism .
Therapeutic Potential: this compound’s dual modulation of affinity and efficacy makes it a template for CNS disorders targeting mAChRs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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